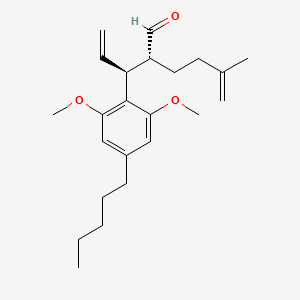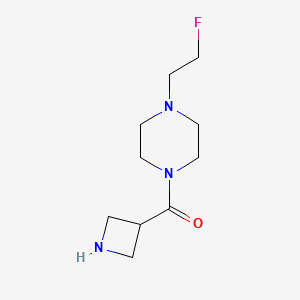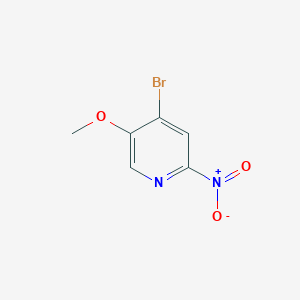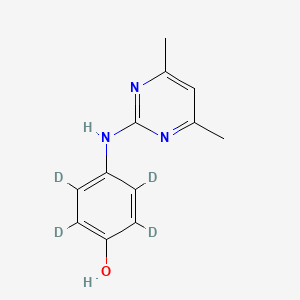
4'-Hydroxy Pyrimethanil-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy Pyrimethanil-d4 is a deuterium-labeled derivative of 4’-Hydroxy Pyrimethanil. This compound is primarily used in scientific research for metabolic analysis, allowing precise tracking and quantification of individual atoms . The molecular formula of 4’-Hydroxy Pyrimethanil-d4 is C12H9D4N3O, and it has a molecular weight of 219.28 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Pyrimethanil-d4 involves the incorporation of deuterium atoms into the 4’-Hydroxy Pyrimethanil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 4’-Hydroxy Pyrimethanil-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Hydroxy Pyrimethanil-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated analogs with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Hydroxy Pyrimethanil-d4 can yield deuterated ketones or aldehydes, while reduction can produce deuterated alcohols or amines .
Applications De Recherche Scientifique
4’-Hydroxy Pyrimethanil-d4 is widely used in scientific research for various applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of deuterium incorporation.
Biology: Employed in metabolic studies to track the movement of deuterium-labeled compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.
Industry: Applied in the development of new materials and compounds with specific isotopic labeling.
Mécanisme D'action
The mechanism of action of 4’-Hydroxy Pyrimethanil-d4 involves the incorporation of deuterium atoms into metabolic pathways. This allows researchers to track and quantify the movement of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4’-Hydroxy Pyrimethanil-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4’-Hydroxy Pyrimethanil: The non-deuterated analog used in various chemical and biological studies.
Deuterated Pyrimethanil: Other deuterium-labeled derivatives of Pyrimethanil used for similar applications
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |
InChI |
InChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D |
Clé InChI |
NUWWAHKTVOVTNC-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC2=NC(=CC(=N2)C)C)[2H])[2H])O)[2H] |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



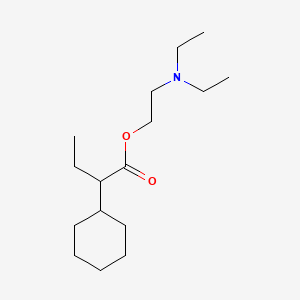
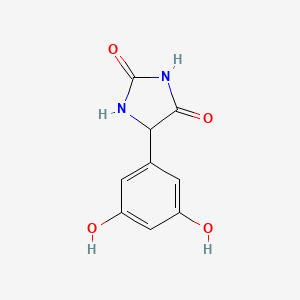

![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
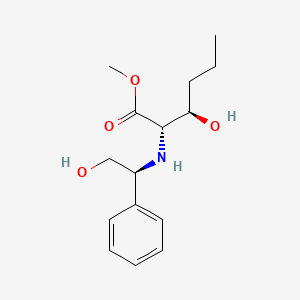
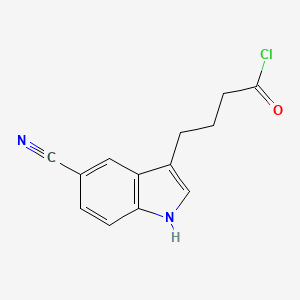
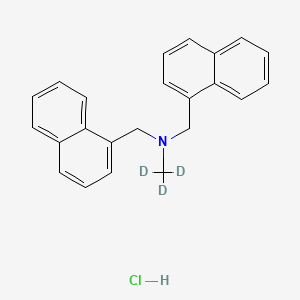
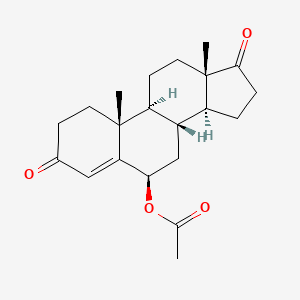
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)
